

An In-depth Technical Guide to Elagolix Sodium for Endometriosis-Associated Pain

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Compound of Interest

Compound Name: *Elagolix Sodium*

Cat. No.: *B008386*

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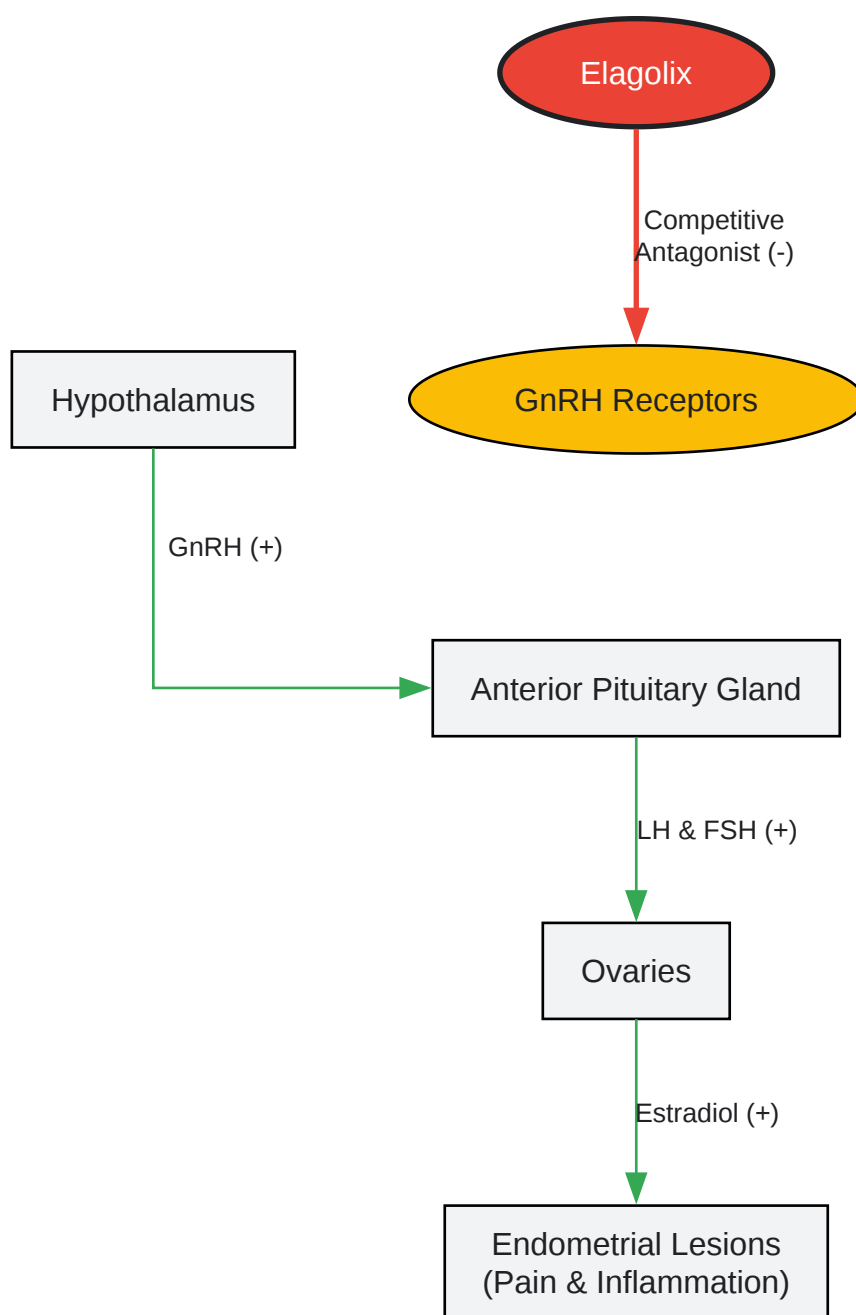
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **elagolix sodium**, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, for the management of moderate to severe pain associated with endometriosis. The document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy from pivotal Phase 3 trials, and key experimental protocols.

Mechanism of Action

Endometriosis is an estrogen-dependent chronic disease characterized by the presence of endometrial-like tissue outside the uterus, leading to symptoms such as dysmenorrhea (painful menses), non-menstrual pelvic pain (NMPP), and dyspareunia.[1][2] The growth of these ectopic lesions is dependent on the ovarian sex hormone, estradiol.[3]

Elagolix is a non-peptide, small molecule GnRH receptor antagonist.[3][4] It competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting endogenous GnRH signaling.[2][3][4] This action results in a dose-dependent suppression of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The reduction in gonadotropin levels leads to decreased production of ovarian sex hormones, estradiol and progesterone, thereby suppressing the proliferation of endometrial tissue.[2][4][5] Unlike GnRH agonists, which cause an initial "flare-up" effect, elagolix provides rapid and reversible hormonal suppression.[4][6]



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Caption: Elagolix competitively antagonizes GnRH receptors on the pituitary gland.

Pharmacokinetics and Pharmacodynamics

Elagolix exhibits a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, characterized by rapid absorption and dose-dependent hormonal suppression.[7]

Elagolix is an orally bioavailable small molecule that is rapidly absorbed, with peak plasma concentrations reached within 1.0 to 1.5 hours.[7][8] Its population pharmacokinetics are best described by a two-compartment model with a lag in absorption.[9] The half-life is approximately 4 to 6 hours, allowing for modulation of hormonal suppression with different dosing regimens.[7][8]

PK Parameter	Elagolix 150 mg Once Daily	Elagolix 200 mg Twice Daily
Tmax (Time to Cmax)	~1.0 hour[3]	~1.0 hour[3]
Half-life ($t_{1/2}$)	4 to 6 hours[7][8]	4 to 6 hours[7][8]
Plasma Protein Binding	~80%[3][10]	~80%[3][10]
Apparent Volume of Distribution (V_{dss}/F)	1674 L[3]	881 L[3]
Metabolism	Primarily via CYP3A enzymes[3]	Primarily via CYP3A enzymes[3]
Data compiled from multiple studies.		

Administration of elagolix results in a rapid, dose-dependent suppression of gonadotropins and ovarian hormones.[4][11] Lower doses (150 mg once daily) lead to partial suppression of estradiol, with mean levels around 40-50 pg/mL, while higher doses (200 mg twice daily) result in nearly full suppression, with median estradiol concentrations of approximately 12 pg/mL.[3][4] This dose-dependent effect allows for tailoring treatment to balance efficacy with hypoestrogenic side effects.[12] The hormonal suppression is readily reversible upon discontinuation of the drug.[11][13]

Hormone	Effect of Elagolix Administration
Luteinizing Hormone (LH)	Dose-dependent suppression; near-maximal suppression at ≥ 200 mg BID. [7] [8]
Follicle-Stimulating Hormone (FSH)	Dose-dependent suppression; maximal suppression at ≥ 300 mg BID. [7] [8]
Estradiol (E2)	Dose-dependent suppression; maximal suppression at ≥ 200 mg BID. [7] [8]
Progesterone (P)	Maintained at anovulatory levels at doses ≥ 100 mg BID. [7] [8]
Data from a multiple-ascending dose study in healthy premenopausal women. [7]	

Clinical Efficacy

The efficacy of elagolix was established in two large, replicate Phase 3, double-blind, randomized, placebo-controlled trials: Elaris EM-I and Elaris EM-II.[\[14\]](#)[\[15\]](#) These studies evaluated two doses of elagolix (150 mg once daily and 200 mg twice daily) over a 6-month period in women with moderate to severe endometriosis-associated pain.[\[15\]](#)

The co-primary efficacy endpoints were the proportion of women who were clinical responders for both dysmenorrhea and non-menstrual pelvic pain at month 3.[\[14\]](#) A clinical response was defined as a clinically meaningful reduction in pain scores without an increase in rescue analgesic use.[\[14\]](#)[\[16\]](#)

Clinical Response at Month 3	Placebo	Elagolix 150 mg QD	Elagolix 200 mg BID
Dysmenorrhea Responders (Elaris EM-I)	19.6%	46.4%	75.8%
Dysmenorrhea Responders (Elaris EM-II)	22.7%	43.4%	72.4%
NMPP Responders (Elaris EM-I)	36.5%	50.4%	54.5%
NMPP Responders (Elaris EM-II)	36.5%	49.8%**	57.8%
P<0.001 vs. placebo. **P=0.003 vs. placebo. Data from Taylor et al., 2017.[14]			

In both studies, a significantly greater proportion of women in both elagolix dose groups met the clinical response criteria for both dysmenorrhea and NMPP compared to placebo at 3 months, with responses sustained at 6 months.[14][17] The higher dose (200 mg BID) was also shown to be effective in reducing pain with sex (dyspareunia).[18]

Safety Profile

The safety profile of elagolix is consistent with its mechanism of action, with the most common adverse events related to hypoestrogenism.

Key Safety Finding	Description
Hot Flashes	The most frequently reported adverse event; incidence is dose-dependent, with most cases being mild to moderate. [12] [14] [17]
Bone Mineral Density (BMD)	Dose-dependent decreases in lumbar spine BMD were observed. After 12 months, mean percent changes were -0.63% to -1.1% with 150 mg QD and -3.60% to -3.91% with 200 mg BID. [12]
Serum Lipids	Increases in serum lipid levels, including cholesterol and triglycerides, were observed. [14] [17]
Headache and Nausea	Among the most frequently reported adverse events. [17]
Endometrial Findings	No adverse endometrial findings were reported in the 6-month pivotal trials. [14] [15]

The recommended duration of treatment is up to 24 months for the 150 mg once-daily dose and up to 6 months for the 200 mg twice-daily dose, reflecting a balance between efficacy and the risk of bone density loss.[\[12\]](#)[\[19\]](#)

Experimental Protocols

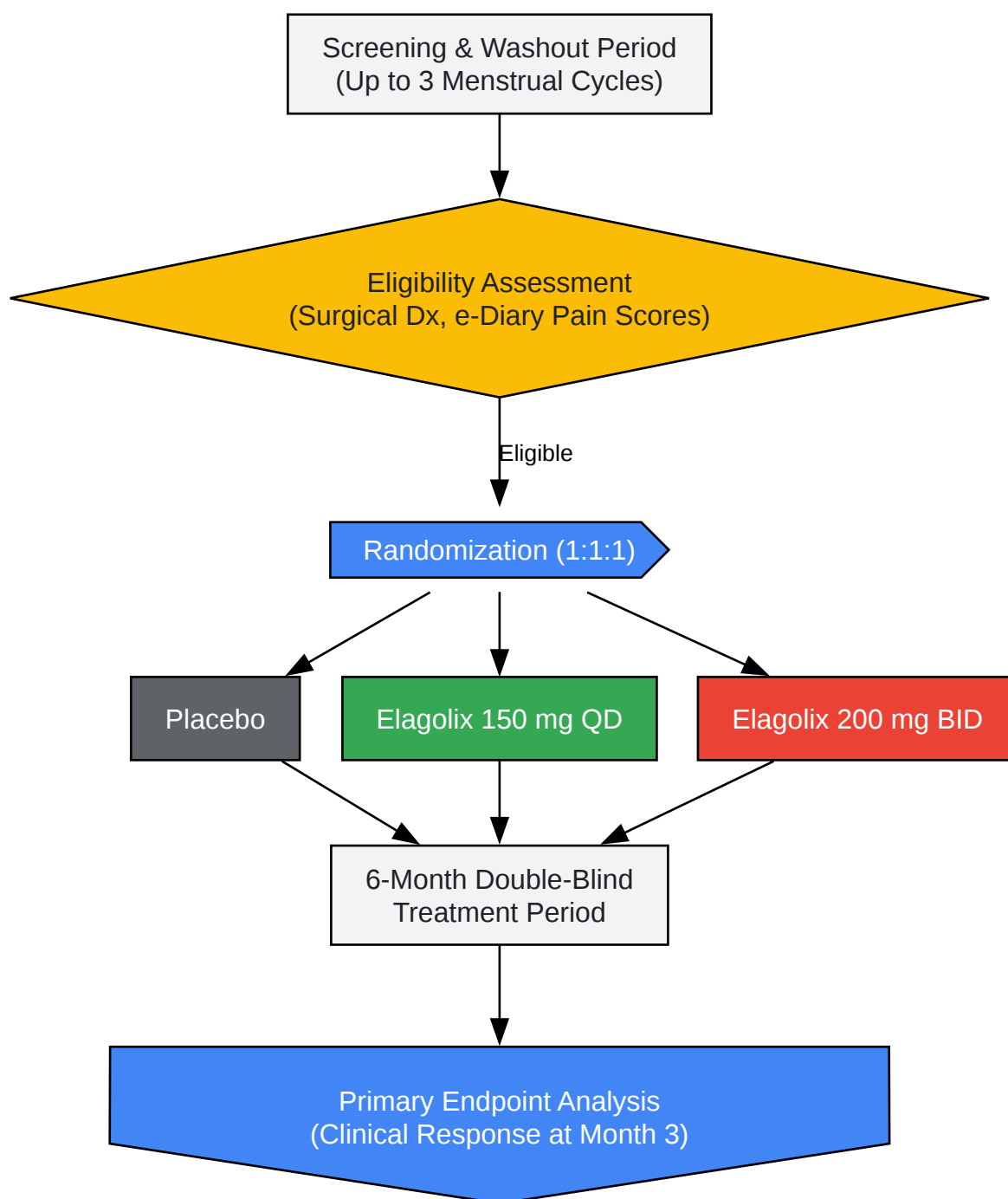
The pivotal Elaris EM-I and EM-II trials followed a similar robust methodology.

The studies were Phase 3, multicenter, double-blind, randomized, placebo-controlled trials conducted in premenopausal women aged 18 to 49 with surgically diagnosed endometriosis and moderate to severe associated pain.[\[14\]](#)[\[20\]](#) Following a screening period, eligible subjects were randomized to receive placebo, elagolix 150 mg once daily, or elagolix 200 mg twice daily for 6 months.[\[14\]](#)

Key inclusion criteria included a surgical diagnosis of endometriosis within the 10 years prior to screening and specific baseline pain scores.[\[20\]](#) During the 35-day screening period, subjects were required to demonstrate at least two days of moderate or severe dysmenorrhea and meet

minimum criteria for non-menstrual pelvic pain, as recorded in an electronic diary (e-Diary).[20]
[21]

Subjects used a daily e-Diary to record scores for dysmenorrhea, NMPP, and dyspareunia on a 4-point scale (0=no pain to 3=severe pain), as well as the use of rescue analgesic medications.
[16][21] The primary analysis compared the proportion of clinical responders in each elagolix group to the placebo group at month 3.[14]



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Caption: Workflow for the Phase 3 Elaris EM-I and EM-II clinical trials.

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